Boc-N-Me-Phe(4-NO2)-OH.DCHA
Description
Contextualizing Boc-N-Me-Phe(4-NO2)-OH.DCHA as a Non-Proteinogenic Amino Acid Derivative
This compound is classified as a non-proteinogenic amino acid derivative. Unlike the 20 common proteinogenic amino acids that are encoded by the genetic code and are the fundamental constituents of proteins, non-proteinogenic amino acids are not naturally incorporated into proteins during translation. nih.govacs.org There are over 800 known naturally occurring non-proteinogenic amino acids, and thousands more have been synthesized for specific research and development purposes. nih.gov
The structure of this compound is a testament to its specialized nature. It is derived from the amino acid L-phenylalanine and features several key modifications:
Boc Protecting Group: The N-terminus of the amino acid is protected by a tert-butyloxycarbonyl (Boc) group. This is a common strategy in peptide synthesis to prevent unwanted reactions at the nitrogen atom during the coupling of amino acids. sigmaaldrich.com
N-Methylation: The amide nitrogen is methylated (N-Me). This modification is crucial for altering the conformational properties of the resulting peptide.
Nitration: A nitro group (NO2) is attached at the 4-position of the phenyl ring. This electron-withdrawing group can significantly influence the electronic properties of the side chain and can also serve as a handle for further chemical modifications. chemicalbook.com
Dicyclohexylammonium (B1228976) (DCHA) Salt: The carboxylic acid is formulated as a dicyclohexylammonium salt. This often improves the compound's stability, crystallinity, and solubility in organic solvents, facilitating its handling and use in synthesis.
Table 1: Chemical Properties of this compound and Related Compounds
| Feature | This compound | Boc-Phe(4-NO2)-OH | Boc-N-Me-Phe-OH.DCHA |
|---|---|---|---|
| CAS Number | 70663-56-8 | 33305-77-0 sigmaaldrich.com | 40163-88-0 sigmaaldrich.com |
| Molecular Formula | C27H42N4O6 | C14H18N2O6 sigmaaldrich.com | C27H44N2O4 sigmaaldrich.com |
| Molecular Weight | 518.65 g/mol | 310.30 g/mol sigmaaldrich.com | 476.66 g/mol |
| Primary Modifications | N-methylation, Nitration | Nitration | N-methylation |
| Form | Dicyclohexylammonium salt | Free acid | Dicyclohexylammonium salt |
| Primary Application | Peptide Synthesis | Peptide Synthesis sigmaaldrich.com | Peptide Synthesis sigmaaldrich.com |
Note: Data compiled from various chemical supplier and database entries. The molecular formula and weight for the DCHA salt of Boc-N-Me-Phe(4-NO2)-OH can be calculated from the individual components.
Significance of N-Methylated and Nitrated Phenylalanine Analogues in Organic Synthesis and Chemical Biology
The incorporation of N-methylated and nitrated phenylalanine analogues into peptides has profound implications for their biological activity and chemical properties.
N-Methylation is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. The presence of a methyl group on the amide nitrogen can:
Increase Proteolytic Stability: By removing the amide proton, N-methylation can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of peptide-based drugs.
Enhance Membrane Permeability: Increased lipophilicity due to N-methylation can improve the ability of a peptide to cross cell membranes, a significant hurdle in drug delivery. researchgate.net
Nitration of the phenylalanine ring also offers several advantages in organic synthesis and chemical biology:
Electronic Modulation: The strongly electron-withdrawing nitro group can alter the electronic environment of the aromatic ring, which can be useful for studying protein-protein interactions or for tuning the reactivity of the molecule. chemicalbook.com
Fluorescence Quenching: The nitro group can act as a quencher, making nitrophenylalanine derivatives useful as probes in fluorescence-based assays to study enzyme kinetics or binding events.
Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a site for further functionalization, such as the attachment of labels, crosslinkers, or other chemical moieties. nih.gov For instance, research has shown the reduction of a polymer-bound peptide containing 4-nitrophenylalanine to yield a derivative with 4-aminophenylalanine. nih.gov
Photocleavage: Certain isomers, such as 2-nitrophenylalanine, can be used for the photocleavage of the polypeptide backbone, allowing for the activation or inactivation of biologically active peptides with high spatial and temporal control. nih.govresearchgate.net
Overview of Research Trajectories for Complex Amino Acid Building Blocks
The use of complex amino acid building blocks like this compound is central to several key research trajectories aimed at developing novel therapeutics and research tools. nih.govnih.gov The overarching goal is to create peptides and peptidomimetics with improved "drug-like" properties, such as enhanced stability, potency, and bioavailability. researchgate.netnih.gov
Research efforts are focused on several key areas:
Structure-Activity Relationship (SAR) Studies: By systematically incorporating non-proteinogenic amino acids, researchers can probe the specific interactions between a peptide and its biological target. For example, the replacement of a standard amino acid with a nitrated or methylated analogue can reveal critical information about the binding pocket of an enzyme or receptor. lookchem.com One study demonstrated a 750-fold increase in inhibitory potency of a peptide when a 4-nitrophenylalanine was incorporated at a specific position. nih.gov
Development of Proteolytically Stable Peptides: The inherent instability of natural peptides in the body is a major obstacle to their therapeutic use. The incorporation of N-methylated amino acids is a well-established strategy to overcome this limitation.
Creation of Conformationally Constrained Peptides: By introducing steric constraints through modifications like N-methylation, chemists can lock a peptide into a specific bioactive conformation. This can lead to higher receptor affinity and selectivity.
Synthesis of Peptidomimetics: Non-proteinogenic amino acids are fundamental to the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.
Bio-orthogonal Chemistry: The unique functional groups on these building blocks, such as the nitro group, can be used in bio-orthogonal reactions, allowing for the specific labeling and study of biomolecules in complex biological systems.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the N-Methylation of Phenylalanine Precursors
The introduction of a methyl group to the nitrogen atom of the amino acid is a crucial modification that can significantly impact the conformational properties and biological activity of peptides. Several methods have been developed for the N-methylation of amino acids, each with its own advantages and limitations.
Reductive Alkylation Approaches
Reductive amination is a widely employed method for the N-methylation of amines, including amino acids. This two-step, one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the primary amine and an aldehyde (formaldehyde in the case of methylation), followed by its reduction to the corresponding secondary amine.
A common protocol for the reductive amination of N-Boc protected amino acids involves the use of formaldehyde as the methyl source and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.comyoutube.com. These reducing agents are favored due to their selectivity for iminium ions over carbonyls, allowing for a one-pot reaction. The general mechanism proceeds as follows:
Imine Formation: The primary amine of the phenylalanine precursor reacts with formaldehyde to form a transient imine intermediate.
Reduction: The imine is then reduced in situ by the hydride reagent to yield the N-methylated amino acid.
Catalytic reductive amination using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) is another effective approach frontiersin.org. This method is often considered "greener" as it avoids the use of stoichiometric hydride reagents.
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| Formaldehyde/NaBH₃CN | Mild, one-pot | Good yields, selective | Use of toxic cyanide reagent |
| Formaldehyde/NaBH(OAc)₃ | Mild, one-pot | Safer alternative to NaBH₃CN | Can be slower |
| H₂/Pd-C | Catalytic, "green" | High efficiency, clean | Requires specialized equipment |
Synthesis via 5-Oxazolidinone Intermediates
The use of 5-oxazolidinone intermediates provides an elegant and often stereoretentive method for the N-methylation of α-amino acids google.com. This strategy involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone ring, which is subsequently opened reductively to yield the N-methylated product.
For N-Boc protected phenylalanine, the synthesis proceeds as follows:
Oxazolidinone Formation: N-Boc-L-phenylalanine is reacted with paraformaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding (4S)-4-benzyl-3-(tert-butoxycarbonyl)oxazolidin-5-one orgsyn.org.
Reductive Ring Opening: The oxazolidinone ring is then cleaved using a reducing agent. A common method involves treatment with triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This process yields the N-Boc-N-methyl-L-phenylalanine.
This method is particularly advantageous as it often proceeds with minimal racemization, a critical consideration in the synthesis of chiral amino acids.
Modern Techniques for High-Yielding N-Methylation
Recent advancements in organic synthesis have led to the development of more efficient and higher-yielding methods for N-methylation. One notable method involves the use of sodium hydride (NaH) and methyl iodide (MeI) for the N-methylation of N-Boc protected amino acids wikidot.com. In this procedure, the Boc-protected amino acid is doubly deprotonated by NaH at both the carboxylic acid and the N-H positions. The resulting dianion then reacts with methyl iodide, leading to selective N-methylation. The carboxylate group is thought to be protected through ion-pairing with the sodium cation in an aprotic solvent like tetrahydrofuran (THF) wikidot.comresearchgate.net.
Another modern approach utilizes magnesium-catalyzed reduction of N-Boc protected amines. This method transforms the N-Boc group, which is typically a protecting group, into an N-methyl group, effectively making the Boc group a masked methyl precursor organic-chemistry.org.
Methodologies for the Introduction of the Nitro Group on the Phenylalanine Ring
The introduction of a nitro group at the para-position of the phenyl ring is a key step in the synthesis of Boc-N-Me-Phe(4-NO2)-OH. This functional group can serve as a precursor for other functionalities or can itself be important for biological activity.
Aromatic Nitration Procedures
Electrophilic aromatic substitution is the most common method for introducing a nitro group onto an aromatic ring. For phenylalanine and its derivatives, this is typically achieved using a nitrating agent, which is a mixture of a strong acid and a nitrate source.
A standard procedure for the nitration of L-phenylalanine involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) researchgate.net. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to minimize side reactions. This method can yield L-4-nitrophenylalanine, although optimization is often required to maximize the yield of the desired para-isomer and minimize the formation of ortho- and meta-isomers, as well as di-nitrated products researchgate.net. A study on the synthesis of L-4-nitrophenylalanine reported a yield of 65.2% using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for 3 hours researchgate.net.
| Nitrating Agent | Conditions | Advantages | Disadvantages |
| HNO₃/H₂SO₄ | Low temperature | Readily available reagents | Strong acidic conditions, potential for side products |
| Nitronium tetrafluoroborate (NO₂BF₄) | Aprotic solvent | Milder conditions | More expensive reagent |
Asymmetric Synthesis Routes for Nitrophenylalanine Derivatives
Maintaining the stereochemical integrity of the chiral center during the synthesis is paramount. While direct nitration of L-phenylalanine can be achieved with retention of configuration, asymmetric synthesis routes offer an alternative approach to constructing the chiral 4-nitrophenylalanine backbone.
One strategy involves the asymmetric conjugate addition of an aryl nucleophile to a dehydroalanine derivative. For example, the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine has been shown to be an effective method for preparing chiral functionalized phenylalanines nih.govresearchgate.netntnu.edu.tw. This reaction proceeds via a conjugate addition followed by an enantioselective protonation cascade.
Enzymatic approaches also provide a powerful tool for the asymmetric synthesis of amino acids. Phenylalanine ammonia lyases (PALs) can catalyze the amination of cinnamic acid derivatives. Engineered PAL variants have been developed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, demonstrating the potential for biocatalytic routes to complex amino acid structures nih.gov.
Bio- and Chemo-Enzymatic Synthesis of Nitrated Amino Acids
The introduction of a nitro group onto an aromatic ring, a key feature of Boc-N-Me-Phe(4-NO2)-OH, can be achieved through biological or combined chemical and enzymatic methods. These approaches offer alternatives to harsh chemical nitration, which often results in a mixture of ortho, meta, and para isomers and significant waste generation. researchgate.net
Biocatalytic Nitration: The enzymatic nitration of aromatic compounds is an emerging field with the potential for highly regioselective synthesis. acs.org Enzymes such as cytochrome P450s have been identified and engineered to catalyze the nitration of tryptophan and other aromatic substrates. ug.edu.pl For the synthesis of 4-nitrophenylalanine, phenylalanine ammonia lyases (PALs) have been utilized in the amination of p-nitrocinnamic acid to produce the desired amino acid with high conversion rates. peptide.com Furthermore, de novo biosynthesis pathways in microorganisms like Escherichia coli have been engineered to produce p-nitro-L-phenylalanine (pN-Phe) from glucose by introducing N-oxygenase enzymes. researchgate.net These enzymatic methods provide a greener and more specific route to nitrated amino acids.
Chemo-enzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to leverage the advantages of both. For instance, a chemical synthesis can be used to produce a precursor molecule, which is then selectively modified by an enzyme. In the context of nitrated amino acids, a chemo-enzymatic strategy could involve the chemical synthesis of an anomeric mixture of a glycoside, followed by the selective enzymatic removal of the undesired anomer, as has been demonstrated for 4-nitrophenyl-glycosides. mdpi.comresearchgate.net This highlights the potential for enzymes to be used in purification and resolution steps, which are crucial in the synthesis of enantiomerically pure amino acids.
While direct enzymatic N-methylation of 4-nitrophenylalanine is not extensively documented, enzymatic methods for N-methylation of other amino acids are known. For example, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida can be used for the synthesis of N-methyl-L-phenylalanine. researchgate.net A chemo-enzymatic approach could therefore involve the enzymatic synthesis of 4-nitrophenylalanine followed by a chemical N-methylation step prior to Boc protection.
Role of the Boc Protecting Group in Chemical Synthesis and Stability
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis and other organic transformations. biosynth.com Its popularity stems from its stability under a wide range of reaction conditions and the ease of its removal under specific acidic conditions. organic-chemistry.org
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This carbamate (B1207046) linkage is stable to most nucleophiles and bases, making it compatible with various subsequent reaction steps. organic-chemistry.org The steric bulk of the Boc group can also influence the conformation of the amino acid and prevent unwanted side reactions at the N-terminus.
In the synthesis of Boc-N-Me-Phe(4-NO2)-OH, the Boc group protects the N-methylamino functionality, preventing it from participating in undesired reactions during subsequent chemical transformations, such as peptide coupling.
Orthogonal Protection Strategies in Multi-Step Syntheses
Orthogonal protection is a fundamental concept in the synthesis of complex molecules like peptides, where multiple functional groups require protection. nih.gov It involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting the others. biosynth.comnih.gov
The Boc group is a cornerstone of one of the two main orthogonal strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. nih.gov In this approach, the N-terminal α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the conditions used for Boc removal but can be cleaved under stronger acidic conditions (e.g., hydrogen fluoride), such as benzyl (Bzl) esters and ethers. nih.gov
An alternative and more commonly used orthogonal strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. biosynth.com Here, the N-terminus is protected with the base-labile Fmoc group, and the side chains are protected with acid-labile groups like tert-butyl (tBu). biosynth.com
For a peptide containing Boc-N-Me-Phe(4-NO2)-OH, an orthogonal strategy would be crucial if other amino acids in the sequence have functionalized side chains. For example, if a lysine residue were present, its side-chain amino group could be protected with an Fmoc group, which could be selectively removed with a base like piperidine without affecting the Boc group on the N-methylated phenylalanine derivative. Conversely, if the peptide were synthesized using the Fmoc/tBu strategy, the N-terminus would be protected with Fmoc, and a lysine side chain could be protected with a Boc group.
| Protecting Group Combination | N-Terminal Protection | Side-Chain Protection | Deprotection Conditions |
| Boc/Bzl | Boc (acid-labile) | Bzl (strong acid-labile) | N-terminus: TFA; Side-chain: HF |
| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | N-terminus: Piperidine; Side-chain: TFA |
| Alloc/Boc | Alloc (Pd(0)-labile) | Boc (acid-labile) | N-terminus: Pd(PPh₃)₄; Side-chain: TFA |
Deprotection Mechanisms and Considerations in Peptide Chemistry
The removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM). reddit.com
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.
Key Considerations for Deprotection:
Scavengers: The formation of the electrophilic tert-butyl cation during deprotection can lead to side reactions, particularly the alkylation of nucleophilic amino acid residues such as tryptophan and methionine. To prevent this, "scavengers" like thioanisole, triisopropylsilane (TIS), or water are often added to the deprotection cocktail to trap the tert-butyl cations. masterorganicchemistry.com
Acid-Sensitive Groups: Care must be taken when other acid-sensitive protecting groups are present in the molecule. The conditions for Boc deprotection must be carefully chosen to avoid premature cleavage of these other groups. reddit.com For N-methylated amino acids, the rate of Boc deprotection may differ from that of their non-methylated counterparts, and optimization of reaction conditions may be necessary. The presence of the electron-withdrawing nitro group on the phenyl ring of Boc-N-Me-Phe(4-NO2)-OH could potentially influence the stability of the Boc group, although this is not extensively documented.
Incomplete Deprotection: In some cases, particularly with sterically hindered N-methylated amino acids, Boc deprotection can be sluggish, leading to incomplete removal and the formation of deletion sequences in peptide synthesis. Monitoring the reaction progress and potentially extending the reaction time or using stronger acidic conditions may be required.
Utility of Dicyclohexylammonium (B1228976) (DCHA) Salt Formation for Boc-N-Me-Phe(4-NO2)-OH
The formation of a dicyclohexylammonium (DCHA) salt is a common and effective method for the purification and handling of N-protected amino acids, including Boc-N-Me-Phe(4-NO2)-OH. bachem.com Many Boc-protected amino acids are oils or amorphous solids that are difficult to purify by crystallization. Conversion to the DCHA salt often yields a stable, crystalline solid that is easily handled and purified by recrystallization. sci-hub.se
Advantages of DCHA Salt in Purification and Handling
The use of DCHA salts offers several advantages in the context of preparing and storing Boc-protected amino acids:
Crystallinity: DCHA salts are often highly crystalline, which facilitates purification by recrystallization to remove impurities generated during the synthesis of the protected amino acid. sci-hub.se
Stability: The salt form can enhance the stability of the amino acid derivative, allowing for longer storage times without degradation. bachem.com
Ease of Handling: Crystalline solids are generally easier to handle, weigh, and store compared to oils or amorphous powders. bachem.com
Suppression of Side Reactions: The formation of the DCHA salt with the carboxylic acid moiety can prevent the formation of by-products during the introduction of the N-terminal protecting group. sci-hub.se
| Property | Free Acid (Boc-N-Me-Phe(4-NO2)-OH) | DCHA Salt (Boc-N-Me-Phe(4-NO2)-OH.DCHA) |
| Physical State | Often an oil or amorphous solid | Typically a crystalline solid |
| Purification | Difficult by crystallization | Readily purified by recrystallization |
| Stability | May be less stable for long-term storage | Generally more stable |
| Handling | Can be difficult to handle and weigh accurately | Easy to handle and weigh accurately |
Chemical Protocols for Liberation of the Free Acid from DCHA Salt
Before the Boc-protected amino acid can be used in peptide synthesis (e.g., in a coupling reaction), the free carboxylic acid must be liberated from the DCHA salt. This is typically achieved by an acid wash that protonates the carboxylate and extracts the dicyclohexylamine (B1670486) into an aqueous layer. bachem.com
A general procedure for the liberation of the free acid from its DCHA salt is as follows:
Suspension: The DCHA salt is suspended in an organic solvent such as ethyl acetate, tert-butyl methyl ether, or a mixture of these solvents. bachem.com
Acidification: An aqueous solution of an acid, such as 10% phosphoric acid or aqueous potassium bisulfate (KHSO₄), is added with vigorous stirring. peptide.combachem.com The use of hydrochloric acid is generally avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt. bachem.com Stirring is continued until the solid DCHA salt has completely dissolved and two clear liquid phases are formed. The pH of the aqueous phase should be acidic (typically pH 2-3). bachem.com
Extraction: The layers are separated, and the organic layer is washed one or more times with the acidic aqueous solution, followed by several washes with water to remove residual acid. The pH of the final aqueous wash should be neutral or slightly acidic (≥4). bachem.com
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free acid, which is often obtained as an oil or foam. bachem.com
The progress of the conversion can be monitored by thin-layer chromatography (TLC) to ensure the complete removal of the DCHA salt. bachem.com For acid-labile protecting groups, it is advisable to perform the extraction with ice-cold solvents to minimize the risk of premature deprotection. bachem.com
Stereoselective Synthesis and Chiral Control in the Preparation of this compound
The stereoselective synthesis of this compound is a critical aspect of its preparation, ensuring the desired enantiomeric form is obtained with high purity. The control of stereochemistry is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. This section details the methodologies employed to maintain stereochemical integrity, the role of chiral catalysis in achieving high enantiomeric purity, and the application of diastereomeric salt formation for the separation of racemates.
Maintenance and Determination of Stereochemical Integrity
The introduction of the N-methyl group to the Boc-protected 4-nitrophenylalanine precursor is a key step where the stereochemical integrity of the chiral center must be preserved. N-methylation of carbamate-protected α-amino acids can be achieved without racemization under specific conditions, such as those employing copper(II) octanoate in the presence of tert-butyl perbenzoate nih.gov. However, the choice of reagents and reaction conditions is crucial, as the use of strong bases for N-alkylation can lead to racemization of the α-carbon nih.govresearchgate.net. For instance, methylation using methyl iodide and sodium hydride, while effective, has been reported to cause complete racemization under certain basic conditions nih.govresearchgate.net. Therefore, synthetic routes must be carefully designed to avoid conditions that could compromise the enantiomeric purity of the final product.
The determination of stereochemical integrity and enantiomeric purity is typically accomplished through analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). For N-blocked amino acids, including Boc-derivatives, macrocyclic glycopeptide-based chiral stationary phases (CSPs), like those based on teicoplanin or ristocetin A, have proven effective for achieving baseline resolution of enantiomers . The enantiomeric excess (ee) can be quantified by comparing the peak areas of the two enantiomers in the chromatogram.
Another established method for determining the chiral purity of amino acids involves pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide or FDAA), followed by reversed-phase HPLC analysis nih.gov. The resulting diastereomers can be separated and quantified, allowing for a precise determination of the enantiomeric composition. For N-methyl amino acids, derivatives often show longer retention times than their unmethylated counterparts due to increased hydrophobicity nih.gov.
Table 1: Analytical Methods for Determination of Stereochemical Integrity
| Analytical Method | Principle | Application to Boc-N-Me-Phe(4-NO2)-OH | Reference |
|---|---|---|---|
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Effective for N-Boc amino acids using CSPs like CHIROBIOTIC T and R. | |
| Derivatization with Marfey's Reagent followed by HPLC-MS | Formation of diastereomers with a chiral derivatizing agent, which are then separated on an achiral column. | Allows for sensitive and selective quantification of enantiomers. N-methyl amino acid derivatives are well-resolved. | nih.gov |
| Ligand-Exchange Chromatography (HPLC or CE) | Formation of transient diastereomeric complexes with a chiral selector (e.g., a metal ion and a chiral ligand) in the mobile phase or on the stationary phase. | Proven effective for the chiral separation of β-methyl-amino acids and other amino acid derivatives. | nih.gov |
Impact of Chiral Catalysis on Enantiomeric Purity
Asymmetric synthesis using chiral catalysts offers a powerful strategy for establishing the desired stereochemistry from the outset, often providing high enantiomeric purity in the final product and avoiding the need for resolving a racemic mixture. In the synthesis of precursors to Boc-N-Me-Phe(4-NO2)-OH, chiral phase-transfer catalysis has been shown to be highly effective.
A notable example is the asymmetric α-alkylation of a glycine Schiff base, specifically N-(diphenylmethylene)glycine tert-butyl ester, with 4-nitrobenzyl bromide. This reaction, when catalyzed by pseudoenantiomeric Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, can produce the corresponding (R)- or (S)-4-nitrophenylalanine derivative in high yield and with excellent enantioselectivity. The choice of catalyst dictates the resulting stereochemistry. For instance, using O-allyl-N-(9-anthracenmethyl)cinchoninium bromide (a cinchonine derivative) typically yields the (R)-enantiomer, while its pseudoenantiomer, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide (a cinchonidine derivative), affords the (S)-enantiomer.
Research has demonstrated that the asymmetric alkylation to form the 4-nitrophenylalanine precursor can proceed with yields as high as 99% and an enantiomeric excess of 95% for the (R)-isomer and 94% for the (S)-isomer. This high degree of chiral control early in the synthetic sequence is crucial for producing enantiomerically pure Boc-N-Me-Phe(4-NO2)-OH. The subsequent N-methylation and Boc-protection steps would then be carried out under conditions that preserve this high level of enantiopurity.
Table 2: Chiral Phase-Transfer Catalysis for the Synthesis of a 4-Nitrophenylalanine Precursor
| Catalyst | Resulting Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| O-allyl-N-(9-anthracenmethyl)cinchoninium bromide | (R) | 99 | 95 |
| O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide | (S) | 96 | 94 |
Diastereomeric Salt Formation for Racemate Separation
When a synthetic route produces a racemic mixture of Boc-N-Me-Phe(4-NO2)-OH, chiral resolution is necessary to separate the two enantiomers. The most common industrial method for this is the formation of diastereomeric salts. This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by methods like fractional crystallization.
Dicyclohexylamine (DCHA) is widely used to form salts with Boc-protected amino acids, often to aid in their purification and to convert oils into stable, crystalline solids. While DCHA itself is not chiral, chiral amines are commonly employed as resolving agents for racemic acids. The principle involves the formation of a salt between the racemic Boc-N-Me-Phe(4-NO2)-OH and a single enantiomer of a chiral amine. The differential solubility of the two resulting diastereomeric salts in a given solvent allows for the preferential crystallization of one salt, which can then be isolated by filtration.
After separation, the optically pure Boc-N-Me-Phe(4-NO2)-OH can be recovered from the diastereomeric salt by treatment with an acid, which protonates the carboxylic acid and liberates it from the chiral amine resolving agent. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.
Table 3: Illustrative Example of Racemate Separation via Diastereomeric Salt Formation
| Step | Procedure | Observation | Outcome |
|---|---|---|---|
| 1. Salt Formation | A racemic mixture of Boc-N-Me-Phe(4-NO2)-OH is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). | A mixture of two diastereomeric salts, [(R)-acid·(R)-base] and [(S)-acid·(R)-base], is formed in solution. | Conversion of enantiomers to separable diastereomers. |
| 2. Fractional Crystallization | The solution is allowed to cool or partially evaporate, promoting crystallization. | One diastereomeric salt is less soluble and precipitates out of the solution. | Physical separation of one diastereomer. |
| 3. Isolation | The crystalline solid is collected by filtration. | The less soluble diastereomeric salt is isolated with high diastereomeric excess. | Purified diastereomeric salt. |
| 4. Liberation of Enantiomer | The purified salt is dissolved/suspended in a biphasic system (e.g., ethyl acetate and aqueous acid) to break the salt. | The chiral amine is protonated and moves to the aqueous phase, while the free amino acid remains in the organic phase. | Isolation of the enantiomerically pure Boc-N-Me-Phe(4-NO2)-OH. |
Applications in Advanced Organic Chemistry and Chemical Biology
Fundamental Building Block in Peptide Synthesis
Boc-N-Me-Phe(4-NO2)-OH.DCHA is a valuable component in the assembly of peptides, especially in the pharmaceutical sector for the development of new drug candidates. chemimpex.com The N-tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the α-amine of an amino acid, widely used in stepwise peptide synthesis. sigmaaldrich.comub.edu The presence of the N-methyl group and the nitro functionality on the phenylalanine side chain allows for the creation of peptides with tailored properties.
Incorporation into Peptide Chains via Solution-Phase and Solid-Phase Strategies
The assembly of peptide chains using this compound can be accomplished through two primary strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis: This classical approach involves coupling amino acids or peptide fragments sequentially in a suitable solvent. mdpi.com While it can be labor-intensive, it is highly adaptable for large-scale synthesis and for complex fragments, including those containing challenging residues like N-methylated amino acids. sci-hub.segoogle.com Convergent solution-phase strategies, where smaller protected peptide fragments are synthesized and then combined, are particularly effective for producing short- to medium-length peptides. sci-hub.se
Solid-Phase Peptide Synthesis (SPPS): Developed by Merrifield, SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The Boc group is a cornerstone of one of the main SPPS methodologies, where it is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA) to deprotect the N-terminal amine for the next coupling step. sigmaaldrich.comub.edupeptide.com While SPPS is known for its simplicity and speed, the incorporation of sterically demanding N-methylated amino acids requires optimized conditions. sci-hub.sepeptide.com
Synthesis of N-Methylated Peptides and their Conformational Implications
The introduction of an N-methyl group onto the peptide backbone, as is present in this compound, has profound effects on the resulting peptide's structure and function. This modification is a key strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based drugs. csic.es
N-methylation imposes significant conformational constraints. csic.es The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, disrupting the intramolecular hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets. csic.es Furthermore, the added steric bulk of the methyl group restricts the rotation around the peptide backbone's dihedral angles (φ and ψ). csic.es This often induces the formation of reverse turns or β-turns in the peptide chain. iisc.ac.in These conformational changes can improve metabolic stability by making the peptide resistant to enzymatic degradation by proteases, enhance membrane permeability, and increase oral bioavailability. peptide.comiisc.ac.inrsc.org
Table 2: Conformational and Physicochemical Effects of N-Methylation
| Parameter | Effect of N-Methylation | Source |
| Conformation | Induces reverse turns; restricts backbone rotation | iisc.ac.in |
| Hydrogen Bonding | Eliminates H-bond donor capability | csic.es |
| Lipophilicity | Increases | rsc.org |
| Aqueous Solubility | Increases | rsc.org |
| Enzymatic Stability | Improves resistance to proteolysis | peptide.com |
| Cis/Trans Isomerization | Lowers the energy barrier for amide bond isomerization | rsc.org |
Overcoming Steric Hindrance in Coupling Reactions with N-Methyl Amino Acids
A primary challenge in the synthesis of N-methylated peptides is the steric hindrance presented by the N-methyl group, which significantly slows down the rate of amide bond formation. sci-hub.seresearchgate.net Coupling an amino acid to the amine of an N-methylated residue is difficult, and the subsequent coupling of another N-methylated amino acid is even more challenging. peptide.com To achieve high yields, specialized coupling reagents and optimized reaction conditions are necessary. peptide.com
Table 3: Selected Coupling Reagents for N-Methylated Amino Acids
| Reagent | Name | Notes | Source |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for hindered couplings; often used with a non-nucleophilic base like DIEA. | peptide.combachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | An effective phosphonium-based reagent. | bachem.com |
| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | A highly reactive reagent developed to overcome difficulties in coupling N-methyl amino acids. | peptide.combachem.com |
| TOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate | A thiuronium salt reported to give good results with low racemization for hindered couplings. | bachem.com |
| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Has shown promise for couplings onto N-methyl amines under specific conditions. | acs.org |
Role in the Synthesis of Peptide-Based Drug Candidates and Analogs
This compound is an important building block in drug discovery and development. chemimpex.com The incorporation of this unnatural amino acid into a peptide sequence allows for the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. sigmaaldrich.com
The N-methyl group, as discussed, enhances metabolic stability and bioavailability. peptide.comiisc.ac.in The para-nitro group on the phenylalanine side chain is also of significant interest. It acts as a versatile chemical handle; the nitro group can be readily reduced to an amino group (-NH₂). ub.edu This resulting amine can then be further functionalized through various chemical reactions, such as acylation or alkylation, allowing for the attachment of reporter tags (like fluorescent dyes), chelating agents for imaging, or other moieties to modulate the peptide's biological activity. This dual functionality makes the compound particularly useful for creating complex and targeted therapeutic or diagnostic agents. chemimpex.comresearchgate.net
Precursor for the Synthesis of Complex Organic Molecules
Beyond its role in linear and cyclic peptide synthesis, this compound serves as a valuable precursor for more complex organic structures. Its defined stereochemistry and multiple functional groups provide a rich platform for synthetic elaboration.
Scaffold for Novel Chemical Entities
A molecular scaffold is a core structure upon which other chemical groups can be assembled to create new molecules with specific functions. researchgate.net Unnatural amino acids are frequently used as scaffolds in medicinal chemistry. sigmaaldrich.com this compound is well-suited for this role due to its inherent functionalities.
The phenyl ring of the phenylalanine derivative can serve as a rigid core for the spatial arrangement of various substituents. Following the reduction of the nitro group to an amine, the side chain can be elaborated into more complex structures. This allows chemists to design and synthesize novel chemical entities where the amino acid framework orients specific functional groups in a precise three-dimensional arrangement, a key aspect in designing molecules that can interact with specific biological targets like enzyme active sites or protein-protein interfaces. chemimpex.comresearchgate.net This approach is central to building libraries of new compounds for drug screening and developing advanced materials, such as polymers for targeted drug delivery systems. chemimpex.comacs.org
Contributions to Material Science and Supramolecular Chemistry
Design and Synthesis of Novel Polymers and Functional Materials
The chemical modification of amino acids like phenylalanine at their C- or N-terminus has led to the synthesis of a vast number of low-molecular-weight gelators. rsc.org Phenylalanine derivatives are particularly useful in materials science for creating functional polymers and materials. rsc.orgresearchgate.net Block copolymers containing phenylalanine derivatives have been synthesized to create stimuli-responsive, self-assembled nanoparticles for applications like drug delivery. tandfonline.com These smart materials can respond to changes in their environment, such as pH or temperature, which is a desirable trait for targeted cancer therapy. tandfonline.com
Incorporating a monomer like Boc-N-Me-Phe(4-NO2)-OH into a polymer chain introduces specific functionalities. The inherent chirality of the amino acid backbone can impart chiral properties to the final material. The aromatic phenyl ring allows for π-π stacking interactions, which can influence the polymer's secondary structure and mechanical properties. researchgate.net Furthermore, the nitro group serves as a latent reactive site that can be modified post-polymerization to attach other molecules or to cross-link polymer chains. Research has shown that adding self-assembling phenylalanine derivatives can significantly improve the mechanical properties—such as stiffness and toughness—of hydrogels. acs.org
| Monomer Feature | Resulting Polymer Property | Potential Application |
| Chiral Center | Chiral polymer structure | Enantioselective separations, chiroptical materials |
| Phenyl Ring | π-π stacking interactions, hydrophobicity | Enhanced mechanical strength, self-assembly |
| Nitro Group | Post-polymerization modification site | Functionalized surfaces, cross-linked networks |
| Peptide Backbone | Biocompatibility, hydrogen bonding | Tissue engineering scaffolds, drug delivery vehicles. rsc.orgtandfonline.com |
Influence of Chiral Phenylalanine Derivatives on Hierarchical Assembly
Hierarchical self-assembly is a process where simple molecular building blocks organize into well-defined, ordered structures through non-covalent interactions like hydrogen bonds and aromatic interactions. rsc.org Chiral phenylalanine derivatives are exemplary building blocks in this field due to their propensity to form a wide array of supramolecular nanostructures, including fibers, ribbons, nanotubes, and vesicles. researchgate.net These processes mimic the complexity seen in biological systems. researchgate.net
The specific structure of the derivative profoundly influences the resulting assembly. The chirality of the amino acid is a key factor that can dictate the handedness (left or right) of the resulting helical or twisted structures. researchgate.net The presence of a nitro group on the phenyl ring has been shown to have a significant impact on the self-assembly process, in some cases making the derivative a more efficient gelator than the native amino acid. researchgate.netrsc.org Studies on Boc-protected diphenylalanine analogues containing para-nitro groups have demonstrated their ability to self-assemble into complex structures like nanotubes that further organize into microtapes. rsc.orgresearchgate.net These ordered assemblies are not merely structural curiosities; they are functional materials with unique optical and electronic properties, such as piezoelectricity, making them candidates for use in biosensors and other electronic devices. rsc.orgresearchgate.net
| Assembled Structure | Influencing Factors | Driving Interactions |
| Nanotubes, Nanofibers | Solvent, pH, concentration, molecular structure (e.g., nitro-substitution). rsc.org | Hydrogen bonding, π-π stacking. researchgate.netresearchgate.net |
| Superhelical Structures | Chirality of the building block, solvent polarity. researchgate.net | Aromatic interactions, van der Waals forces. rsc.org |
| Hydrogels | N-terminal protecting groups (e.g., Fmoc, Boc), side-chain modifications. researchgate.netscispace.com | Entanglement of fibrillar networks. researchgate.net |
Analytical and Characterization Methodologies for N Methylated and Nitrated Phenylalanine Derivatives
Advanced Chromatographic Techniques
Chromatographic methods are essential for separating the target compound from impurities and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like protected amino acids. It is extensively used to determine the chemical purity of Boc-N-Me-Phe(4-NO2)-OH.DCHA, separating it from starting materials, by-products, and other impurities that may arise during synthesis. researchgate.net
In a typical HPLC analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org Detection is commonly performed using an ultraviolet (UV) detector, as the nitro-substituted aromatic ring provides a strong chromophore, allowing for sensitive detection at specific wavelengths (e.g., 254 nm or 280 nm).
The identity of the compound can be tentatively confirmed by comparing its retention time to that of a known reference standard under identical chromatographic conditions. The purity is calculated from the integrated peak area of the main compound relative to the total area of all detected peaks in the chromatogram. Purity levels for such compounds are often expected to be ≥99%. chemimpex.com
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for assessing the enantiomeric purity of chiral molecules like amino acids. cat-online.com Since amino acids and their protected derivatives are non-volatile, a derivatization step is required to convert them into volatile compounds suitable for GC analysis. researchgate.net This typically involves esterification of the carboxylic acid group (e.g., to a methyl or propyl ester) followed by acylation of the amino group (e.g., with trifluoroacetyl anhydride). researchgate.net
For the determination of chirality, the derivatized amino acid is analyzed on a chiral stationary phase (CSP). cat-online.comresearchgate.net These phases, such as Chirasil-Val, are designed to interact differently with the two enantiomers (L and D forms), resulting in different retention times and allowing for their separation and quantification. researchgate.net The enantiomeric purity is determined by comparing the peak area of the desired enantiomer to that of the undesired one. This method is highly sensitive and can detect even small percentages of the unwanted enantiomer. cat-online.comnih.gov
Table 2: Typical GLC Conditions for Chiral Separation
| Parameter | Typical Condition |
|---|---|
| Derivatization | Esterification (e.g., with propanol/HCl) followed by acylation (e.g., with TFAA) |
| Column | Chiral Capillary Column (e.g., Chirasil-L-Val) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial temp. 100 °C, ramp to 200 °C |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous confirmation of the structure of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each part of the molecule. The tert-butyl group of the Boc protector would appear as a sharp singlet around 1.4 ppm. chemicalbook.com The N-methyl group would also be a singlet, typically around 2.7-3.0 ppm. The protons of the phenylalanine backbone (α-CH and β-CH₂) would appear as multiplets. The aromatic protons on the 4-nitrophenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, one pair downfield (around 8.1-8.2 ppm) due to the electron-withdrawing effect of the nitro group, and the other slightly more upfield (around 7.4-7.5 ppm). The protons of the dicyclohexylamine (B1670486) (DCHA) counterion would be visible as broad multiplets in the aliphatic region (1.0-3.0 ppm).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include those for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon and methyl carbons of the Boc group would appear around 80 ppm and 28 ppm, respectively. chemicalbook.com The N-methyl carbon signal would be found around 30-35 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being the most downfield. Signals corresponding to the DCHA carbons would also be present in the aliphatic region.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Boc-N-Me-Phe(4-NO2)-OH Moiety*
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Boc, C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |
| Boc, C(CH₃)₃ | - | ~80.0 |
| Boc, C=O | - | ~155.0 |
| N-CH₃ | ~2.8 (s, 3H) | ~33.0 |
| β-CH₂ | ~3.1-3.3 (m, 2H) | ~37.0 |
| α-CH | ~4.5-4.7 (m, 1H) | ~58.0 |
| Aromatic CH (ortho to CH₂) | ~7.5 (d, 2H) | ~130.0 |
| Aromatic CH (ortho to NO₂) | ~8.2 (d, 2H) | ~123.5 |
| Aromatic C-CH₂ | - | ~145.0 |
| Aromatic C-NO₂ | - | ~147.0 |
| Carboxyl, COOH | ~10-12 (br s, 1H) | ~175.0 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), one can observe the molecular ion of the intact salt or, more commonly, the individual ions of the protected amino acid and the DCHA counterion.
The calculated monoisotopic mass of the free acid, Boc-N-Me-Phe(4-NO2)-OH, is approximately 324.13 g/mol , and for dicyclohexylamine, it is 181.18 g/mol . In positive ion mode ESI-MS, one would expect to see the protonated dicyclohexylamine at m/z 182.19 and potentially a sodiated adduct of the free acid [M+Na]⁺ at m/z 347.12. In negative ion mode, the deprotonated free acid [M-H]⁻ would be observed at m/z 323.12.
Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns. nih.gov A characteristic fragmentation for Boc-protected amino acids is the loss of the tert-butyl group (56 Da) or isobutylene, or the loss of the entire Boc group (100 Da) via cleavage of the carbamate (B1207046) bond. nih.govresearchgate.net Other significant fragmentations would involve the loss of CO₂ (44 Da) from the carboxylic acid and cleavage along the amino acid backbone. researchgate.net
Table 4: Expected Ions in ESI-MS Analysis
| Ion | Formula | Expected m/z | Ionization Mode |
|---|---|---|---|
| [Boc-N-Me-Phe(4-NO₂)-OH - H]⁻ | C₁₅H₁₉N₂O₆⁻ | 323.12 | Negative |
| [DCHA + H]⁺ | C₁₂H₂₄N⁺ | 182.19 | Positive |
| [Boc-N-Me-Phe(4-NO₂)-OH + Na]⁺ | C₁₅H₂₀N₂O₆Na⁺ | 347.12 | Positive |
| Fragment: [M - Boc]⁺ | C₉H₁₁N₂O₄⁺ | 225.08 | Positive (from MS/MS) |
| Fragment: [M - C₄H₈]⁺ | C₁₁H₁₂N₂O₆⁺ | 268.07 | Positive (from MS/MS) |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.
The most prominent peaks would be from the nitro group, which exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The carbonyl (C=O) groups from the Boc protector and the carboxylate salt would produce strong absorptions, typically in the range of 1750-1600 cm⁻¹. The O-H stretch of the carboxylic acid is usually very broad (3300-2500 cm⁻¹), but in the DCHA salt, this would be replaced by strong, broad absorptions from the N-H⁺ stretches of the secondary ammonium (B1175870) ion. libretexts.org Aliphatic C-H stretching from the Boc and DCHA groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. libretexts.org
Table 5: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2850 | Aliphatic C-H (Boc, DCHA) | Stretch |
| ~2700-2200 | Ammonium N-H⁺ (DCHA Salt) | Stretch (broad) |
| ~1720-1680 | Urethane C=O (Boc) | Stretch |
| ~1630-1550 | Carboxylate C=O (DCHA Salt) | Asymmetric Stretch |
| 1550-1475 | Aromatic NO₂ | Asymmetric Stretch |
| 1360-1290 | Aromatic NO₂ | Symmetric Stretch |
Computational and Theoretical Investigations of Boc N Me Phe 4 No2 Oh and Its Analogs
Quantum Chemical Studies on N-Methylated Amino Acids
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen, is a minimal modification that significantly impacts the physicochemical and pharmacokinetic properties of amino acids and peptides. researchgate.netnih.gov Quantum chemical calculations are frequently employed to elucidate the effects of this modification on molecular structure and behavior. rsc.orgresearchgate.net
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as protected and modified amino acids. rsc.org Studies on various N-methylated amino acid derivatives (e.g., Ac-X-OMe, where X represents an amino acid residue) have utilized DFT to estimate properties like aqueous solubility, lipophilicity, and conformational energies. rsc.org For instance, research has shown that calculations using DFT can reveal that N-methylation leads to an increase in polarization and dipole moment. rsc.org Natural Bond Orbital (NBO) analysis, a DFT-based method, has indicated that the natural atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group become more positive or less negative after N-methylation. rsc.org
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are critical determinants of its reactivity. Quantum chemical studies on N-methylated amino acid analogs have demonstrated distinct changes in these properties compared to their non-methylated counterparts. rsc.org
Generally, N-methylated amino acids exhibit a higher (less negative) EHOMO. rsc.org This suggests that they are more readily able to donate electrons, potentially influencing their reactivity in chemical transformations. Concurrently, N-methylation typically decreases the energy gap between the HOMO and LUMO (EHOMO–LUMO). rsc.org A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability. These computational findings help explain the altered reactivity profiles observed in N-methylated species. rsc.org
| Property | Effect of N-Methylation | Source |
|---|---|---|
| Lipophilicity (clog P) | Increase | rsc.org |
| Polarizability | Increase | rsc.org |
| Dipole Moment | Increase | rsc.org |
| EHOMO | Increase (becomes less negative) | rsc.org |
| EHOMO–LUMO Gap | Decrease | rsc.org |
| Aqueous Solubility (ΔGsolv) | Increase (becomes more negative) | rsc.org |
Conformational Analysis and Amide Isomerism (cis/trans)
The presence of the N-methyl group in Boc-N-Me-Phe(4-NO2)-OH profoundly influences its conformational landscape. One of the most significant effects is on the isomerism of the tertiary amide bond formed between the Boc protecting group and the nitrogen atom. Unlike secondary amides, which strongly prefer a trans conformation, tertiary amides have a smaller energy difference between the cis and trans isomers. nih.gov
Computational studies have shown that N-methylation lowers the activation energy barrier for the cis/trans isomerization of the amide bond. rsc.org This increased conformational flexibility can have significant implications for the structure and function of peptides containing such residues. The presence of an N-alkyl group eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor, which can destabilize or modify secondary structures like helices and sheets. mdpi.com However, this modification can also be used strategically; for example, N-methylation of specific residues has been shown to nucleate β-hairpin conformations in linear peptides. rsc.org Molecular dynamics simulations on peptides containing N-methylated alanine (B10760859) have revealed tendencies to form helical structures stabilized by carbonyl-carbonyl interactions or β-strand structures depending on the solvent environment. researchgate.net
Theoretical Studies on the Influence of Protecting Groups and Substituents on Reactivity
The reactivity of an amino acid is heavily influenced by its protecting groups and any substituents on its side chain. In Boc-N-Me-Phe(4-NO2)-OH, the tert-Butoxycarbonyl (Boc) group and the para-nitro group play crucial roles.
The Boc group is an essential amine protecting group in peptide synthesis. nih.govspringernature.com It prevents the highly reactive amino group from participating in unwanted side reactions. libretexts.org Theoretically, the Boc group is an electron-withdrawing group, which decreases the nucleophilicity of the nitrogen atom. researchgate.net This reduction in reactivity is fundamental to controlling the sequence of amino acid coupling during peptide synthesis. nih.gov
The 4-nitro group on the phenyl ring of the phenylalanine side chain is a strong electron-withdrawing substituent. Its presence significantly alters the electronic distribution of the entire molecule. This electron-withdrawing effect can be analyzed computationally to predict its impact on the reactivity of the aromatic ring and other functional groups. For instance, the presence of such a group can affect the pKa of nearby ionizable groups and influence non-covalent interactions with other molecules. beilstein-journals.org Theoretical studies can quantify these electronic effects, providing a rationale for the observed chemical behavior and helping to fine-tune the properties of amino acid derivatives for specific applications.
Future Research Directions and Emerging Applications of Boc N Me Phe 4 No2 Oh.dcha
Innovations in Efficient and Sustainable Synthetic Routes
The chemical synthesis of N-methylated amino acids is a well-established field, but ongoing research seeks to improve efficiency, reduce environmental impact, and lower costs. researchgate.netmonash.edu Traditional methods often rely on protecting groups and harsh reagents, which can lead to side reactions and waste. nih.govnih.gov Future innovations are geared towards greener chemistry principles and biocatalytic approaches.
One promising avenue is the refinement of solid-phase synthesis techniques. Methods are being developed to directly monomethylate amino acids on the resin, which can streamline the process and minimize side reactions. nih.gov Another area of focus is the development of novel coupling reagents that are more efficient for sterically hindered couplings, such as those involving N-methylated amino acids. researchgate.netmerckmillipore.com
Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. nih.gov Researchers are exploring the use of enzymes, such as N-methylated amino acid dehydrogenases, to produce N-methylated amino acids from simple precursors like sugars and methylamine. nih.gov This approach avoids hazardous chemicals, often shows high stereoselectivity, and reduces the formation of by-products like di-N-methylated species. nih.gov
| Synthetic Approach | Advantages | Challenges & Future Directions |
| Solid-Phase Synthesis | Streamlined process, suitable for peptide synthesis. | Low yields for coupling N-methylamino acids, potential side reactions (e.g., fragmentation, diketopiperazine formation). researchgate.net Future work focuses on optimized coupling reagents and cleavage conditions. researchgate.net |
| Solution-Phase Chemistry | High yields for individual N-methylation steps. monash.edu | Requires multiple protection/deprotection steps, use of potentially hazardous reagents (e.g., sodium hydride, methyl iodide). monash.edu Research is moving towards milder, more selective reagents. |
| Biocatalysis/Fermentation | High stereoselectivity, environmentally friendly, avoids hazardous chemicals and by-products. nih.gov | Limited yield due to metabolic constraints, high costs of genetic engineering and cultivation. Future efforts aim to optimize microbial strains and fermentation processes for higher titers. nih.gov |
Exploration of Novel Chemical Reactivity and Transformations
The unique structure of Boc-N-Me-Phe(4-NO2)-OH.DCHA, featuring a nitro group, an N-methyl group, and protected acid/amine functionalities, provides a platform for diverse chemical transformations. Future research will likely focus on leveraging these groups to create novel molecular architectures and functionalities.
The para-nitro group is a particularly versatile handle. It can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or conversion into other functional groups. This opens the door to creating a family of phenylalanine derivatives with diverse properties from a single precursor. The N-methyl group, while primarily known for its conformational and stability-enhancing effects in peptides, also influences the reactivity of the adjacent amide bond. researchgate.netmerckmillipore.com Exploring how this modification affects cyclization reactions, N- to S-acyl migration in the presence of a cysteine residue, and other backbone modifications is a key area of interest. merckmillipore.com
Furthermore, the development of bioorthogonal chemistries allows for the site-specific modification of proteins containing unnatural amino acids. researchgate.net By incorporating an analog of Boc-N-Me-Phe(4-NO2)-OH with a bioorthogonal handle (such as an azide (B81097) or alkyne, potentially introduced after reducing the nitro group), researchers can attach probes, drugs, or other molecules to proteins with high precision. researchgate.net
Development of Advanced Analytical and Characterization Tools
The analysis of peptides and proteins containing N-methylated amino acids presents unique challenges. The presence of the N-methyl group can lead to cis/trans isomers of the peptide bond, which can result in peak broadening or the appearance of multiple peaks in high-performance liquid chromatography (HPLC). researchgate.net Additionally, amide bond cleavage can occur during mass spectrometry analysis, complicating characterization. researchgate.net
Future research is focused on developing more sophisticated analytical protocols to overcome these issues.
Chromatography: Advanced HPLC techniques, such as adjusting temperature and solvent systems, are being optimized to improve the resolution of conformational isomers.
Mass Spectrometry (MS): Tandem MS (MS/MS) fragmentation studies are crucial for sequencing N-methyl-rich peptides and identifying potential side products from synthesis. researchgate.net Developing fragmentation methods that minimize cleavage at N-methylated sites is an ongoing effort.
Nuclear Magnetic Resonance (NMR): 2D-NMR spectroscopy remains a powerful tool for detailed conformational analysis of peptides containing these residues in solution, helping to elucidate the structural consequences of N-methylation.
| Analytical Technique | Information Provided | Challenges & Future Developments |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. researchgate.net | Peak broadening or splitting due to cis/trans conformers. researchgate.net Development of optimized methods (e.g., temperature control, mobile phase modifiers) to improve peak shape and resolution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. researchgate.net | Undesirable fragmentation between consecutive N-methyl amino acids during analysis. researchgate.net Softer ionization techniques and controlled fragmentation are being explored. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and conformational analysis in solution. | Complex spectra requiring advanced 2D techniques for full assignment. |
Engineering Biological Pathways for Non-Natural Amino Acid Production
The production of non-natural amino acids (nnAAs) like N-methylated phenylalanine derivatives through synthetic biology is a rapidly advancing frontier. nih.gov This approach involves engineering microorganisms, such as E. coli, to serve as cellular factories. The core strategy is to create new metabolic pathways or customize existing ones to produce the desired compound. nih.govresearchgate.net
This is achieved by introducing exogenous enzymes and disabling competing metabolic routes. For instance, an engineered N-methylated amino acid dehydrogenase could be introduced into a host organism that overproduces a keto-acid precursor, leading to the synthesis of the target amino acid. nih.gov
A parallel and highly impactful area is the site-specific incorporation of nnAAs directly into proteins. nih.gov This is accomplished by creating an "orthogonal translation system," which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA). nih.gov This engineered pair recognizes a reassigned codon (e.g., the amber stop codon UAG) and inserts the non-natural amino acid at that specific site during protein synthesis. This technology breaks the limits of the 20 natural amino acids, allowing for the creation of proteins with novel functions, enhanced stability, or unique chemical handles for modification. researchgate.netnih.gov Future work will focus on evolving more efficient and versatile orthogonal systems to incorporate a wider range of complex nnAAs, including N-methylated and functionalized phenylalanine derivatives.
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for Boc-N-Me-Phe(4-NO2)-OH.DCHA, and how do they validate its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the presence of the tert-butoxycarbonyl (Boc) group, methylated amine (N-Me), and nitro-substituted phenyl ring. For example, the Boc group typically shows a singlet at ~1.4 ppm in -NMR .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic intermediates). Retention times can be compared to reference standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF should confirm the molecular ion peak matching the theoretical molecular weight (e.g., 460.65 g/mol for this compound) .
Q. How should this compound be stored to maintain stability during peptide synthesis workflows?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group and nitro group degradation. Avoid exposure to moisture, as the DCHA (dicyclohexylamine) salt may deliquesce .
- Solubility Considerations : Pre-dissolve in anhydrous DMF or DCM (common solvents for solid-phase peptide synthesis) immediately before use to minimize side reactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce racemization?
- Methodological Answer :
- Racemization Mitigation : Use low temperatures (0–4°C) during coupling steps and activate the carboxyl group with HOBt/DIC to minimize epimerization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Yield Optimization :
- Substituent Effects : The nitro group at the para position of phenylalanine (4-NO) may sterically hinder coupling. Introduce a catalytic amount of DMAP to enhance acylation efficiency .
- Purification : Use flash chromatography (silica gel, gradient elution) to isolate the product. Refer to substituent-dependent yield data (Table 1) for guidance:
| Substituent Position | Yield (%) | Conditions | Source |
|---|---|---|---|
| 4-NO | 76–88 | Ethanol, RT | |
| 3-Me | 71 | DMF, 0°C |
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?
- Methodological Answer :
- NMR Discrepancies :
- DCHA Interactions : The dicyclohexylamine counterion may cause splitting or broadening of peaks. Compare spectra to the free acid form (Boc-N-Me-Phe(4-NO2)-OH) to isolate solvent or salt effects .
- MS Anomalies :
- In-source Fragmentation : The nitro group (4-NO) is prone to reduction under ESI conditions. Use gentle ionization parameters or confirm via high-resolution MS (HRMS) .
Q. What strategies are recommended for handling this compound in aqueous environments without compromising its nitro group?
- Methodological Answer :
- pH Control : Maintain a slightly acidic pH (4.5–6.0) to stabilize the nitro group. Avoid alkaline conditions, which may hydrolyze the nitro moiety to an amine .
- Buffered Solutions : Use phosphate or acetate buffers with <10% organic solvent (e.g., acetonitrile) to balance solubility and stability .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in peptide synthesis workflows using this compound?
- Methodological Answer :
- FAIR Data Practices :
- Metadata Documentation : Record solvent purity, reaction temperature, and coupling agent batches. Use ELNs (e.g., Chemotion ELN) for traceability .
- Repository Archiving : Deposit raw spectral data (NMR, HPLC) in RADAR4Chem or nmrXiv to enable peer validation .
Conflict Resolution in Experimental Design
Q. How should researchers address discrepancies between theoretical and observed solubility of this compound in non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in a solvent library (e.g., DCM, THF, ethyl acetate) using a standardized protocol (e.g., 10 mg/mL, 25°C, 24h). Note that the DCHA salt may exhibit lower solubility than the free acid .
- Additive Use : Introduce 1–5% TFA (trifluoroacetic acid) to protonate the DCHA counterion and improve solubility in DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
